Product packaging for Efavit(Cat. No.:CAS No. 87495-27-0)

Efavit

Cat. No.: B1222133
CAS No.: 87495-27-0
M. Wt: 611.8 g/mol
InChI Key: BMCXMBFDQMFZSX-JDESMHMUSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Efavit is a well-defined chemical combination supplied for scientific research applications. Its specific composition is a 1:1 mixture of L-ascorbic acid with 5-hydroxy-6-methyl-3,4-pyridinedimethanol, 3-pyridinecarboxylic acid, and zinc sulfate . The compound is identified under CAS Registry Number 87495-27-0 and has a molecular formula of C20H22N2O14SZn, yielding a molecular weight of approximately 611.8 g/mol . Its primary research interest stems from its historical investigation as a potential therapeutic agent for rheumatoid arthritis . The research value of this compound is attributed to its multi-component mechanism of action, which involves the synergistic activity of its constituents. The combination is noted for promoting the efficient conversion of essential fatty acids, a key biochemical process in modulating inflammatory pathways . The components include ascorbic acid (Vitamin C), a potent antioxidant; zinc, an essential cofactor for numerous enzymes; niacin (3-pyridinecarboxylic acid); and pyridoxine (a form of Vitamin B6) . This specific combination is curated for researchers studying inflammatory and autoimmune conditions, providing a pre-defined reagent for consistent experimental outcomes. This compound is provided strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers can access detailed computational properties, including a topological polar surface area of 288 and hydrogen bond donor/acceptor counts, for advanced experimental planning .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N2O14SZn B1222133 Efavit CAS No. 87495-27-0

Properties

CAS No.

87495-27-0

Molecular Formula

C20H22N2O14SZn

Molecular Weight

611.8 g/mol

IUPAC Name

zinc;4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] pyridine-3-carboxylate;sulfate

InChI

InChI=1S/C12H11NO7.C8H11NO3.H2O4S.Zn/c14-5-7(15)9-10(8(16)12(18)19-9)20-11(17)6-2-1-3-13-4-6;1-5-8(12)7(4-11)6(3-10)2-9-5;1-5(2,3)4;/h1-4,7,9,14-16H,5H2;2,10-12H,3-4H2,1H3;(H2,1,2,3,4);/q;;;+2/p-2/t7-,9+;;;/m0.../s1

InChI Key

BMCXMBFDQMFZSX-JDESMHMUSA-L

SMILES

CC1=NC=C(C(=C1O)CO)CO.C1=CC(=CN=C1)C(=O)OC2=C(C(=O)OC2C(CO)O)O.[O-]S(=O)(=O)[O-].[Zn+2]

Isomeric SMILES

CC1=NC=C(C(=C1O)CO)CO.C1=CC(=CN=C1)C(=O)OC2=C(C(=O)O[C@@H]2[C@H](CO)O)O.[O-]S(=O)(=O)[O-].[Zn+2]

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.C1=CC(=CN=C1)C(=O)OC2=C(C(=O)OC2C(CO)O)O.[O-]S(=O)(=O)[O-].[Zn+2]

Synonyms

efavit

Origin of Product

United States

Molecular Mechanisms of Action of Key Constituents

Essential Fatty Acids (e.g., Gamma-Linolenic Acid, Linoleic Acid)

Essential fatty acids are polyunsaturated fatty acids that are crucial for various physiological processes but cannot be synthesized by the human body, thus requiring dietary intake. Gamma-Linolenic Acid (GLA) and Linoleic Acid (LA) are omega-6 fatty acids that serve as precursors to potent signaling molecules and are integral components of cellular structures.

Enzymatic Conversion and Eicosanoid Pathway Modulation (e.g., Prostaglandin (B15479496) E1 Synthesis)

Linoleic Acid is the parent fatty acid of the omega-6 series and can be converted to Gamma-Linolenic Acid by the enzyme delta-6-desaturase. patsnap.comnih.gov GLA is then rapidly elongated to form dihomo-gamma-linolenic acid (DGLA). patsnap.comnih.gov DGLA is a critical substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of eicosanoids. nih.govmdpi.com

Specifically, DGLA is metabolized by COX enzymes to produce 1-series prostaglandins (B1171923), such as Prostaglandin E1 (PGE1). patsnap.comnih.gov PGE1 is known for its anti-inflammatory and vasodilatory properties. patsnap.commdpi.com DGLA can also be converted by 15-lipoxygenase to 15-hydroxyeicosatrienoic acid (15-HETrE), another metabolite with anti-inflammatory actions. mdpi.com The conversion of DGLA to these molecules is significant because it competes with the conversion of arachidonic acid (AA) to pro-inflammatory 2-series prostaglandins (e.g., PGE2) and 4-series leukotrienes. patsnap.com

Linoleic acid itself can be metabolized by cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) to form hydroperoxides like 13-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE). nih.gov This product has been shown to inhibit the formation of prostaglandins from arachidonic acid, suggesting a regulatory role for LA in the eicosanoid pathway. nih.gov

Table 1: Enzymatic Conversion of Linoleic and Gamma-Linolenic Acid

Precursor Fatty Acid Key Enzyme(s) Primary Products Key Biological Effects of Products
Linoleic Acid (LA) Delta-6-desaturase Gamma-Linolenic Acid (GLA) Precursor to DGLA.
Gamma-Linolenic Acid (GLA) Elongase Dihomo-gamma-linolenic acid (DGLA) Precursor to anti-inflammatory eicosanoids.
Dihomo-gamma-linolenic acid (DGLA) Cyclooxygenase (COX) Prostaglandin E1 (PGE1) Anti-inflammatory, vasodilation.
Dihomo-gamma-linolenic acid (DGLA) 15-Lipoxygenase (15-LOX) 15-HETrE Anti-inflammatory.
Linoleic Acid (LA) Cyclooxygenase (COX) 13-HPODE Inhibition of prostaglandin synthesis from AA.

Influence on Cellular Membrane Structure and Receptor Function

Essential fatty acids are fundamental components of the phospholipids (B1166683) that make up cellular membranes. Their incorporation influences the physical properties of the membrane, such as fluidity, which in turn can affect the function of membrane-bound proteins like receptors.

Studies have shown that enriching cell membranes with polyunsaturated fatty acids, such as linoleic acid, increases membrane fluidity. dartmouth.edudiabetesjournals.org This alteration in the lipid environment can modulate the number and affinity of cellular receptors. For instance, in Friend erythroleukemia cells, enrichment with linoleic acid led to an increased number of insulin (B600854) receptors. dartmouth.edudiabetesjournals.org The incorporation of GLA into the cellular membranes of some resistant cancer cells has been observed to alter the intracellular distribution of certain chemotherapeutic drugs. nih.gov This suggests that changes in membrane composition due to these fatty acids can have significant functional consequences for cellular processes. The presence of these fatty acids within the membrane is crucial for maintaining the structural integrity and function of the cell. nih.gov

Regulation of Inflammatory Mediators and Cytokine Production in Cellular Systems

The metabolic products of GLA and LA play a significant role in regulating inflammatory responses. As mentioned, DGLA gives rise to anti-inflammatory eicosanoids like PGE1. patsnap.com Furthermore, GLA and its metabolites can modulate the production of various cytokines.

In preclinical studies using macrophage cell lines, GLA has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS), pro-interleukin-1beta (pro-IL-1β), and cyclooxygenase-2 (COX-2). nih.govresearchgate.net It also reduced the production of nitric oxide. nih.govresearchgate.net GLA's anti-inflammatory effects are more potent than those of linoleic acid in these models. nih.govresearchgate.net The mechanisms for these effects involve the inhibition of inflammatory signaling pathways such as NF-κB and AP-1. nih.govresearchgate.net

Modulation of Gene Expression Profiles in Preclinical Models

The influence of essential fatty acids extends to the level of gene expression. They can act as signaling molecules that regulate the activity of transcription factors, thereby altering the expression of genes involved in inflammation and metabolism.

GLA has been shown to affect the expression of genes that play a role in immune function and apoptosis. nih.govresearchgate.net In macrophage cell models, GLA inhibits inflammatory responses by regulating the activation of nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1), which are key transcription factors for pro-inflammatory genes. nih.govresearchgate.net This is achieved in part by suppressing oxidative stress and inhibiting the ERK and JNK signaling pathways. nih.govresearchgate.net

Studies on diabetic nephropathy models have indicated that GLA can attenuate inflammation by inhibiting the expression of monocyte chemoattractant protein-1 (MCP-1) and intercellular adhesion molecule-1 (ICAM-1). nih.gov The effects of linoleic acid on gene expression can be influenced by genetic variations in the individual, such as polymorphisms in the FADS1 gene, which can alter the inflammatory response to LA intake. sciencedaily.com The lipid profile of the diet, in general, has been shown to modulate the expression of genes related to inflammation. nih.gov

Table 2: Effects of GLA and LA on Inflammatory Markers and Gene Expression

Fatty Acid Model System Observed Effect Molecular Target/Pathway
Gamma-Linolenic Acid (GLA) RAW 264.7 Macrophages Inhibition of iNOS, pro-IL-1β, COX-2 expression. Inactivation of NF-κB and AP-1.
Gamma-Linolenic Acid (GLA) Diabetic Rat Kidney Reduction of MCP-1 and ICAM-1 expression. Anti-inflammatory and anti-fibrotic pathways.
Linoleic Acid (LA) Human Subjects Dependent on FADS1 gene variant. Modulation of CRP and inflammation mediators.
Conjugated Linoleic Acid (CLA) Human Adults Decreased TNF-α and IL-6, increased CRP. Modulation of cytokine production.

Ascorbic Acid (Vitamin C)

Ascorbic acid, commonly known as Vitamin C, is a water-soluble vitamin that is essential for numerous biological functions. It is a potent antioxidant, and its primary molecular mechanism of action is centered on its ability to donate electrons.

Role as a Radical Scavenger and Antioxidant at the Molecular and Cellular Level

Ascorbic acid is a highly effective antioxidant due to its ability to readily donate electrons, thereby neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). patsnap.com This process protects essential molecules in the body, such as proteins, lipids, and DNA, from oxidative damage. nih.govnih.gov

At the molecular level, ascorbate (B8700270) can directly scavenge a wide variety of radicals, including superoxide (B77818), hydroxyl, and peroxyl radicals. brieflands.commdpi.com The antioxidant mechanism involves the donation of a hydrogen atom to lipid radicals, quenching of singlet oxygen, and the removal of molecular oxygen. brieflands.com Upon donating an electron, ascorbic acid becomes the ascorbyl radical, which is a relatively stable and non-reactive species. researchgate.net Two ascorbyl radicals can then react to form one molecule of ascorbate and one molecule of dehydroascorbic acid, which has no antioxidant capacity. rsc.org

Within the cell, ascorbic acid contributes to the antioxidant defense system in multiple ways. It can regenerate other antioxidants, such as alpha-tocopherol (B171835) (Vitamin E), from their radical forms. rsc.org Furthermore, it can stimulate the biosynthesis and activation of antioxidant enzymes like superoxide dismutase, catalase, and glutathione (B108866) peroxidase. nih.gov Ascorbic acid also supports the activity of transcription factors such as Nrf2, which leads to the expression of genes encoding antioxidant proteins. nih.gov The transport of vitamin C into cells is mediated by sodium-dependent vitamin C transporters (SVCTs) for ascorbate and glucose transporters (GLUTs) for its oxidized form, dehydroascorbic acid. brieflands.comqiagen.com This allows for the accumulation of high concentrations of vitamin C within cells, enhancing its protective effects. brieflands.com

Participation in Enzymatic Cofactor Activities (e.g., Collagen Synthesis)

Ascorbic acid is a crucial cofactor for a family of enzymes known as α-ketoglutarate-dependent dioxygenases. A primary example of this function is its role in the synthesis of collagen, the most abundant protein in the extracellular matrix.

During collagen production, ascorbic acid is indispensable for the hydroxylation of proline and lysine (B10760008) residues within procollagen (B1174764) molecules. This process is catalyzed by the enzymes prolyl hydroxylase and lysyl hydroxylase, respectively. Hydroxylation is a critical post-translational modification that stabilizes the collagen triple helix structure by forming hydrogen bonds between the polypeptide chains. Without an adequate supply of ascorbic acid, this hydroxylation is impaired, leading to the production of unstable collagen that is rapidly degraded. The resulting deficiency in mature collagen manifests in various tissues.

EnzymeSubstrateProductRole of Ascorbic Acid
Prolyl HydroxylaseProline residues in procollagenHydroxyprolineReduces the active-site iron from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state, enabling the enzyme to proceed with the hydroxylation reaction.
Lysyl HydroxylaseLysine residues in procollagenHydroxylysineActs as a reducing agent to maintain the enzyme's iron atom in the reduced ferrous (Fe²⁺) state, which is essential for its catalytic activity.

Influence on Cellular and Humoral Immune Responses in Research Models

Both ascorbic acid and retinol (B82714) have been shown in various research models to exert a significant influence on the adaptive immune system, which comprises both cellular and humoral immunity.

Ascorbic Acid:

Cellular Immunity: Research indicates that ascorbic acid can modulate the functions of T-lymphocytes. It is known to accumulate in phagocytes and lymphocytes, suggesting a role in their activity. Studies in preclinical models have shown that ascorbic acid can enhance the proliferation of T-cells in response to infection.

Retinol and its Metabolites (e.g., Retinoic Acid):

Cellular Immunity: Vitamin A is a critical regulator of cellular immune responses. Its active metabolite, retinoic acid, has been demonstrated to be essential for the differentiation of T-helper (Th) cells. Specifically, it can influence the balance between different T-cell subsets, such as promoting the development of regulatory T-cells (Tregs) which are vital for maintaining immune tolerance.

Humoral Immunity: Retinol is fundamental for humoral immunity, particularly for the antibody response to pathogens. Research in animal models has shown that vitamin A deficiency impairs the primary antibody response. Retinoic acid is involved in B-cell activation, proliferation, and the production of specific antibody isotypes.

Enhancement of Immune Cell Activation and Cytokine Production (e.g., IFN-γ, IL-2)

The immunomodulatory effects of ascorbic acid and retinol extend to the activation of immune cells and the production of cytokines, which are signaling molecules that orchestrate the immune response.

Retinol (as Retinoic Acid): Retinoic acid plays a complex role in regulating cytokine production. It can directly influence gene transcription within immune cells. Research has shown that retinoic acid can enhance the expression of IL-2 receptors on T-cells and B-cells, making them more responsive to IL-2 signaling. This leads to enhanced lymphocyte proliferation and activation. The effect of retinoic acid on IFN-γ production can be context-dependent, sometimes enhancing it while at other times regulating it to prevent excessive inflammation.

ConstituentEffect on Immune CellsKey Cytokines Influenced
Ascorbic Acid Enhances T-cell proliferation and activity.Increases production of IFN-γ and supports IL-2.
Retinol (Retinoic Acid) Modulates T-cell differentiation and enhances lymphocyte responsiveness.Enhances IL-2 receptor expression; modulates IFN-γ production.

Niacin (Vitamin B3) and Pyridoxine (B80251) (Vitamin B6 Derivatives)

Involvement in Coenzyme Metabolism and Energy Transduction Pathways

Niacin and pyridoxine are water-soluble vitamins that are precursors to essential coenzymes involved in a vast array of metabolic reactions, including those central to energy production.

Niacin (Vitamin B3): Niacin is converted in the body into two critical coenzymes: nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). These coenzymes are indispensable for cellular metabolism.

NAD: Plays a fundamental role in catabolic reactions, such as glycolysis, the citric acid cycle (Krebs cycle), and fatty acid oxidation. It acts as an electron acceptor, being reduced to NADH, which then donates its electrons to the electron transport chain, driving the synthesis of ATP—the primary energy currency of the cell.

NADP: In its reduced form, NADPH, is a primary electron donor in anabolic (biosynthetic) reactions, such as fatty acid synthesis and cholesterol synthesis. It is also a critical component of cellular antioxidant defense systems.

Pyridoxine (Vitamin B6): Pyridoxine and its related forms are converted to the active coenzyme pyridoxal (B1214274) 5'-phosphate (PLP). PLP is a cofactor for over 100 enzymes, the majority of which are involved in amino acid metabolism. Its role in energy transduction is significant, particularly in the process of gluconeogenesis, where it acts as a cofactor for transaminase enzymes that convert amino acids into intermediates for glucose synthesis.

Contribution to Neurochemical Signaling and Modulation in Preclinical Brain Models

Both niacin and pyridoxine derivatives are vital for the proper functioning of the central nervous system, contributing to the synthesis and modulation of neurotransmitters.

Niacin (as NAD/NADH): The NAD/NADH ratio is a key indicator of the cell's redox state and influences neuronal health and function. In preclinical brain models, NAD has been shown to be a critical substrate for enzymes that modulate neuronal signaling and survival. Its role in energy metabolism is also fundamental to meeting the high energy demands of the brain.

Pyridoxine (as PLP): The role of pyridoxal 5'-phosphate in neurochemical signaling is more direct. It is an essential cofactor for the enzyme aromatic L-amino acid decarboxylase, which is involved in the synthesis of several key neurotransmitters:

Serotonin: Synthesized from the amino acid tryptophan.

Dopamine: Synthesized from L-DOPA.

Norepinephrine and Epinephrine: Further downstream from dopamine.

Gamma-aminobutyric acid (GABA): The primary inhibitory neurotransmitter in the brain, synthesized from glutamate (B1630785) by the PLP-dependent enzyme glutamate decarboxylase. Preclinical models of vitamin B6 deficiency demonstrate significant alterations in neurotransmitter levels, leading to neurological disturbances.

Effects on Cellular Growth and Differentiation Processes

Niacin and pyridoxine contribute to the fundamental processes of cell growth, proliferation, and differentiation through their roles as coenzymes in the synthesis of essential macromolecules.

Niacin: Through its coenzyme forms NAD and NADP, niacin is involved in pathways that synthesize nucleic acids (DNA and RNA) and fatty acids, which are essential components for new cell formation. NAD is also a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes involved in DNA repair and the maintenance of genomic stability, which are critical for regulating cellular growth.

Pyridoxine: Pyridoxal 5'-phosphate is involved in the synthesis of sphingolipids, which are components of cell membranes and are active in signal transduction pathways that regulate cell growth and differentiation. Furthermore, PLP is required for the synthesis of heme, a component of hemoglobin and cytochromes, which are essential for oxygen transport and cellular respiration, processes that underpin cell growth.

Zinc

Zinc is an essential trace element vital for a vast array of physiological functions. auvonhealth.com It is indispensable for the activity of over 300 enzymes and is integral to processes such as gene expression, cell division, and immune function. auvonhealth.comproquest.com The biological significance of zinc is rooted in its roles in basic cellular functions, including DNA replication, RNA transcription, and cell activation. nih.gov

Immunomodulatory Activities: Impact on Antigen-Presenting Cells, T and B Lymphocytes

Zinc is a critical modulator of the immune system, influencing both innate and adaptive immunity. nih.govanimbiosci.org Its homeostasis is essential for the proper development and function of immune cells. researchgate.net

Antigen-Presenting Cells (APCs) : Macrophages and dendritic cells (DCs) are pivotal APCs adversely affected by zinc deficiency. nih.govnih.gov Zinc status can influence phagocytosis, cytokine production, and the ability of APCs to present antigens to T cells. nih.govoup.com Studies suggest that a reduction in intracellular zinc is necessary for proper antigen presentation by DCs via MHC-II molecules, which is a critical step for activating CD4+ T helper cells and linking innate and adaptive immunity. nih.govukaachen.deresearchgate.net Zinc deficiency has been shown to impair APC function, while also increasing the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. oup.commdpi.com

T Lymphocytes : Zinc plays a profound role in T cell biology, from development in the thymus to their activation and function. fredhutch.org Zinc deficiency leads to thymus atrophy, reduced numbers of T cells (lymphopenia), and impaired T cell-mediated immune responses. researchgate.netfredhutch.orgfrontiersin.org It is crucial for T cell maturation, and a lack of it can increase apoptosis (cell death) of T cell precursors. nih.govnews-medical.net Zinc also influences the balance between different types of T helper (Th) cells, with deficiency often leading to a decreased ratio of Th1 to Th2 cells and reduced production of Th1 cytokines like interferon-gamma (IFN-γ). researchgate.netnih.gov At the molecular level, zinc interacts with kinases such as protein kinase C and lymphocyte protein tyrosine kinase (Lck), which are involved in T-cell activation. researchgate.netnih.gov

B Lymphocytes : The development and function of B lymphocytes are also dependent on adequate zinc levels. nih.gov Zinc deficiency can lead to a reduction in B cell counts by affecting the development of immature and pre-mature B cells in the bone marrow. frontiersin.orgnih.gov This subsequently compromises antibody production, particularly immunoglobulin G (IgG). nih.gov Low levels of zinc in B cells have been associated with reduced cell signaling during critical developmental stages. frontiersin.orgox.ac.uk Conversely, activated B cells show significantly elevated intracellular zinc levels. nih.govresearchgate.net

Regulation of Pathogen Recognition Receptors and Transcription Factors in Immune Cells

Zinc acts as an intracellular signaling molecule, modulating pathways that are crucial for immune cell responses to pathogens. inforang.comresearchgate.net

Pathogen Recognition Receptors (PRRs) : The activation of immune cells often begins with the recognition of pathogen-associated molecular patterns (PAMPs) by PRRs, such as Toll-like receptors (TLRs). Zinc signaling plays a role in the pathways downstream of these receptors. For instance, in dendritic cells, TLR4 activation by lipopolysaccharide (LPS) leads to a decrease in intracellular free zinc, which is critical for the cell's maturation and subsequent activation of T cells. nih.govresearchgate.net

Transcription Factors : Zinc influences gene expression in immune cells by regulating the activity of various transcription factors. nih.gov A key example is Nuclear Factor-kappa B (NF-κB), a central regulator of genes involved in inflammation and immune responses. mdpi.cominforang.com Zinc can inhibit the activation of NF-κB. It achieves this by inducing the expression of A20, a zinc-finger protein that inhibits signaling pathways leading to NF-κB activation. drugbank.commdpi.com This inhibitory effect results in decreased production of pro-inflammatory cytokines. drugbank.com Zinc also plays a role in regulating other transcription factors, including the metal-response element-binding transcription factor-1 (MTF-1), which controls the expression of metallothioneins, proteins involved in zinc homeostasis. nih.govnih.gov The Kruppel-associated box domain (KRAB-ZFP) family of transcription factors, which also rely on zinc, are involved in regulating the adaptive immune system. nih.gov

Mechanisms of Action in Cellular Repair and Tissue Remodeling Processes

Zinc is essential for every phase of the wound healing and tissue repair process, from initial coagulation to final tissue remodeling. auvonhealth.comnih.gov

Cellular Proliferation and Collagen Synthesis : The repair of damaged tissue requires the proliferation and migration of various cells, including fibroblasts and keratinocytes. news-medical.net Zinc is a vital cofactor for numerous enzymes, including DNA and RNA polymerases, which are necessary for cell division and growth. auvonhealth.comproquest.com It also plays a crucial role in protein synthesis, a fundamental process for creating new tissue. auvonhealth.com Specifically, zinc is required for the production of collagen, the primary structural protein in skin and connective tissues that forms the scaffold for repair. drinkharlo.commend.me

Inflammation and Immune Defense : In the initial stages of tissue repair, zinc is involved in hemostasis (blood clotting) and regulating the inflammatory response. mend.me It modulates the function of immune cells that clear debris and fight infection at the injury site. drinkharlo.com Zinc also possesses antioxidant properties, protecting cells from oxidative damage caused by reactive oxygen species that can impede the healing process. auvonhealth.comnih.gov

Tissue Remodeling : In the final phase of healing, the newly formed tissue is remodeled to restore its original strength and function. nih.gov This process involves the synthesis and reorganization of the extracellular matrix (ECM). nih.gov Zinc is a cofactor for matrix metalloproteinases (MMPs), a family of enzymes that are critical for breaking down and remodeling the collagen and other proteins of the ECM. nih.gov Zinc also influences signaling pathways, such as the TGFβ/SMAD pathway, which are primary regulators of ECM deposition and fibrosis. nih.gov In bone remodeling, zinc stimulates the differentiation of bone-forming osteoblasts and inhibits the activity of bone-resorbing osteoclasts, helping to maintain bone homeostasis. mulittea.comnih.gov

The table below details the key mechanisms of Zinc in tissue repair.

Phase of RepairZinc's Mechanism of ActionKey Cellular/Molecular Target
InflammationModulates immune cell function and possesses antioxidant properties. auvonhealth.comdrinkharlo.comNeutrophils, Macrophages, Reactive Oxygen Species (ROS). nih.gov
ProliferationActs as a cofactor for enzymes essential for cell division and protein synthesis. auvonhealth.comDNA/RNA Polymerases, Fibroblasts, Keratinocytes, Collagen. proquest.comdrinkharlo.com
RemodelingServes as a cofactor for enzymes that remodel the extracellular matrix. nih.govMatrix Metalloproteinases (MMPs), Osteoblasts, Osteoclasts. nih.govnih.gov

Biochemical Pathways and Biosynthesis of Associated Compounds

Biosynthesis of Polyunsaturated Fatty Acids (PUFAs) and Derivatives

Polyunsaturated fatty acids (PUFAs) are vital components of cell membranes and precursors to potent signaling molecules. mdpi.commdpi.com They are classified into two main families, omega-3 and omega-6, derived from the essential fatty acids alpha-linolenic acid (ALA) and linoleic acid (LA), respectively. mdpi.comnih.gov Humans cannot synthesize these precursors because they lack the necessary enzymes to introduce double bonds at the n-3 and n-6 positions, making dietary intake essential. nih.govoregonstate.edu Once consumed, LA and ALA undergo a series of reactions to form long-chain polyunsaturated fatty acids (LC-PUFAs) like arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). oregonstate.eduthemedicalbiochemistrypage.org

Desaturation and Elongation Pathways of Linoleic Acid and Alpha-Linolenic Acid

The conversion of LA and ALA into their longer-chain derivatives occurs through sequential desaturation and elongation reactions primarily in the endoplasmic reticulum. oregonstate.eduthemedicalbiochemistrypage.org This metabolic cascade is catalyzed by a shared set of enzymes, leading to competition between the omega-6 and omega-3 pathways. mdpi.comoregonstate.eduocl-journal.org

The key enzymes involved are:

Delta-6 Desaturase (FADS2): This enzyme initiates the process by introducing a double bond into both LA and ALA. mdpi.comwikipedia.org It converts linoleic acid (LA) into gamma-linolenic acid (GLA) and alpha-linolenic acid (ALA) into stearidonic acid (SDA). mdpi.comresearchgate.net This step is considered slow and rate-limiting in humans. nih.gov

Elongases (ELOVL): These enzymes add two-carbon units to the fatty acid chain. mdpi.com For example, GLA is elongated to form dihomo-gamma-linolenic acid (DGLA), and SDA is elongated to eicosatetraenoic acid (ETA). researchgate.netmdpi.com

Delta-5 Desaturase (FADS1): This enzyme introduces another double bond. mdpi.com It converts DGLA into arachidonic acid (AA) in the omega-6 pathway and ETA into eicosapentaenoic acid (EPA) in the omega-3 pathway. mdpi.commdpi.com

This sequence of reactions can continue to produce even longer-chain PUFAs, such as docosahexaenoic acid (DHA) from EPA, which involves further elongation and a final desaturation step. themedicalbiochemistrypage.orgmdpi.com Because the desaturase enzymes are shared, a high intake of omega-6 fatty acids can limit the conversion of omega-3s. ocl-journal.orgresearchgate.net

Endogenous Production of Gamma-Linolenic Acid and Dihomo-gamma-linolenic Acid

Gamma-linolenic acid (GLA) is produced endogenously from dietary linoleic acid (LA) via the action of the delta-6-desaturase (Δ6D) enzyme. wikipedia.orgnih.gov This initial desaturation is the rate-limiting step in the conversion of LA to its downstream metabolites. nih.govbiotechrep.ir

Following its synthesis, GLA is efficiently and rapidly elongated to form dihomo-gamma-linolenic acid (DGLA). biotechrep.irmdpi.comnhri.org.tw DGLA is a critical juncture in the omega-6 pathway. nih.gov It can be converted into anti-inflammatory series 1 prostaglandins (B1171923), such as PGE₁, or it can be further desaturated by the delta-5-desaturase enzyme to form arachidonic acid (AA), a precursor to pro-inflammatory series 2 eicosanoids. mdpi.comnih.govplos.org Due to the limited activity of delta-5-desaturase, dietary supplementation with GLA can lead to an accumulation of DGLA in cell membranes, potentially shifting the balance towards the production of anti-inflammatory mediators. mdpi.comnih.gov

Intersecting Biochemical Pathways Involving Multiple Nutrients

The synthesis of PUFAs does not occur in isolation but is intricately linked with the metabolic pathways of other essential nutrients, particularly B-vitamins. These vitamins often act as indispensable cofactors for the enzymes that drive fatty acid metabolism.

Co-dependence in Metabolic Cycles (e.g., Riboflavin, Pyridoxine (B80251), Niacin, Fatty Acid Synthesis)

The efficient synthesis and metabolism of fatty acids are dependent on an adequate supply of several B-vitamins, which act as coenzymes in key enzymatic reactions.

Niacin (Vitamin B3): As the precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and its phosphorylated form (NADP), niacin is fundamental to fatty acid metabolism. The reductive steps in fatty acid synthesis, catalyzed by fatty acid synthase (FAS), require NADPH as an electron donor. scialert.net

Riboflavin (Vitamin B2): Riboflavin is a component of flavin adenine dinucleotide (FAD), a required cofactor for the acyl-CoA dehydrogenases involved in the beta-oxidation (breakdown) of fatty acids. It is also essential for the function of NADH-cytochrome b5 reductase, an enzyme that participates in the desaturation process.

Pyridoxine (Vitamin B6): The active form of pyridoxine, pyridoxal (B1214274) 5'-phosphate (PLP), is a crucial cofactor for numerous enzymes, primarily in amino acid metabolism. karger.com Animal studies have suggested a link between vitamin B6 and the metabolism of long-chain omega-3 fatty acids, potentially enhancing the conversion of ALA to DHA by being involved in the Δ6 desaturation step. karger.comnih.gov

Derivation and Biotransformation of Bioactive Compounds from Natural Sources

Many bioactive compounds utilized by the body are obtained from natural sources, such as plants, and subsequently undergo biotransformation into other active molecules. tandfonline.comcabidigitallibrary.orgoaepublish.com

A prominent example in the context of fatty acids is evening primrose oil (EPO), which is a rich natural source of gamma-linolenic acid (GLA), typically containing 8-10% GLA and 70-74% linoleic acid (LA). nih.govresearchgate.net Consuming GLA directly from a source like EPO bypasses the slow, rate-limiting Δ6D-catalyzed conversion from LA. nih.gov

Once ingested, GLA is readily metabolized and elongated to DGLA, leading to an increase in plasma and tissue levels of this fatty acid. nih.govresearchgate.netnih.gov This biotransformation is significant because DGLA is the precursor to anti-inflammatory series 1 prostaglandins (e.g., PGE₁) and 15-hydroxyeicosatrienoic acid (15-HETrE), both of which have anti-inflammatory properties. nih.govbonza.dog This process illustrates how a bioactive compound derived from a natural plant oil can be transformed within the body to influence specific metabolic pathways and modulate the production of signaling molecules involved in inflammatory processes. nih.govnih.gov

Data Tables

Table 1: Key Enzymes in PUFA Biosynthesis

EnzymeGeneCofactors/RequirementsFunction in Omega-6 PathwayFunction in Omega-3 Pathway
Delta-6 Desaturase FADS2Iron, NADH (Niacin), FAD (Riboflavin), O₂Converts Linoleic Acid (LA) to Gamma-Linolenic Acid (GLA)Converts Alpha-Linolenic Acid (ALA) to Stearidonic Acid (SDA)
Elongase ELOVLMalonyl-CoA, NADPH (Niacin)Elongates GLA to Dihomo-gamma-linolenic Acid (DGLA)Elongates SDA to Eicosatetraenoic Acid (ETA)
Delta-5 Desaturase FADS1Iron, NADH (Niacin), FAD (Riboflavin), O₂Converts DGLA to Arachidonic Acid (AA)Converts ETA to Eicosapentaenoic Acid (EPA)

Table 2: B-Vitamin Cofactors in Fatty Acid Metabolism

VitaminActive Coenzyme FormKey Role in Fatty Acid Metabolism
Niacin (B3) NAD⁺, NADP⁺, NADH, NADPHRequired as a reducing agent (NADPH) for fatty acid synthesis; involved in electron transport (NADH) for desaturation.
Riboflavin (B2) FAD, FMNRequired for FAD-dependent reductases in the desaturase enzyme complex; cofactor for acyl-CoA dehydrogenases in beta-oxidation.
Pyridoxine (B6) Pyridoxal 5'-phosphate (PLP)Linked to the metabolism of long-chain PUFAs, potentially influencing the Δ6 desaturation step.

Enzymatic Hydrolysis of Seedcake By-products for Bioactive Compound Extraction

Enzymatic hydrolysis is a preferred method for processing oilseed cakes to extract bioactive compounds. explorebioscene.com This technique uses specific enzymes, such as proteases, cellulases, and pectinases, to break down the complex structures of the plant cell wall. ocl-journal.orgfrontiersin.org This process enhances the release of intracellular components, including peptides and phenolic compounds, that would otherwise remain locked within the plant matrix. frontiersin.orgmdpi.com

The use of enzymes offers a milder and more controlled alternative to chemical hydrolysis, allowing for precise targeting of specific bonds under controlled pH and temperature conditions. explorebioscene.comfrontiersin.org This specificity helps in preserving the bioactivity of the extracted compounds. mdpi.com For instance, enzymes like alcalase, bromelain, and papain have been effectively used to produce protein hydrolysates from hemp seed cake with significant antioxidant activity. mdpi.com Similarly, enzyme-assisted extraction has been shown to increase the yield of proteins and phenolic compounds from rapeseed and Sacha inchi seed cakes compared to traditional alkaline extraction methods. frontiersin.org

Research has demonstrated that enzymatic treatment can significantly increase the yield of extracted compounds. For example, using a combination of α-amylase, β-glucosidase, and β-glucanase on various oilseed cakes led to an increase in the extraction efficiency of polyphenols. researchgate.net The process effectively breaks down proteins into a diverse mix of bioactive peptides and free amino acids. mdpi.com Studies on flaxseed have shown that enzymes like cellulase (B1617823) and β-glucosidase are effective in rupturing the plant cell wall, leading to a higher yield of bioactive compounds such as secoisolariciresinol. ocl-journal.org

The conditions of the enzymatic hydrolysis, including temperature, pH, enzyme-to-substrate ratio, and time, are critical factors that influence the yield and properties of the final extract. Optimization of these parameters, often using methodologies like Response Surface Methodology (RSM), is crucial for maximizing the extraction of potent bioactive compounds. nih.govmdpi.com

Table 1: Effect of Enzymatic Hydrolysis on the Yield of Phenolic Compounds from Oilseed Cakes

Oilseed CakeEnzyme(s) UsedKey Phenolic Compound(s)Increase in Compound Yield After Hydrolysis
Oenothera biennis (Evening Primrose)Glycosidases(+)-Catechin37%
Quercetin41%
Gallic Acid69%
Ferulic Acid51%
Borago officinalis (Borage)Glycosidases(+)-Catechin31%
Quercetin22%
Gallic Acid40%
Nigella sativa (Black Cumin)GlycosidasesQuercetin42%

Source: Data compiled from a study on the effect of enzymatic hydrolysis on seedcake by-products. oup.com

Antioxidant and Enzyme-Inhibiting Properties of Extracted Phenolic Compounds

The phenolic compounds and peptides extracted from oilseed cakes through enzymatic hydrolysis exhibit a range of valuable biological activities, most notably antioxidant and enzyme-inhibiting properties. mdpi.commdpi.com These properties make them attractive for applications in functional foods and pharmaceuticals. mdpi.com

Antioxidant Properties:

Phenolic compounds, such as phenolic acids and flavonoids, are potent antioxidants. mdpi.com Their antioxidant capacity is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and FRAP (ferric reducing/antioxidant power). nih.gov Extracts from canola, hemp, and flax seed cakes have all demonstrated significant antioxidant activity, which is proportional to the concentration of recovered polyphenols. nih.gov For instance, hydrolysates from flaxseed oil cake have been shown to reduce lipid oxidation significantly. explorebioscene.com Similarly, extracts from sunflower harvest residues, rich in phenolic compounds, have displayed high antioxidant activity. mdpi.com The process of hydrolysis can enhance these properties; for example, evening primrose seedcake extracts showed strong chelating activity after hydrolysis, which was comparable to that of gallic acid. oup.com

Enzyme-Inhibiting Properties:

Beyond their antioxidant effects, bioactive compounds from seedcake extracts can inhibit the activity of certain enzymes, which is relevant for managing various health conditions. mdpi.com Key enzymes often targeted in research include those related to diabetes (α-amylase and α-glucosidase), skin hyperpigmentation (tyrosinase), and neurodegenerative diseases (acetylcholinesterase and butyrylcholinesterase). mdpi.comtubitak.gov.tr

For example, compounds isolated from sunflower waste material have demonstrated inhibitory activity against α-amylase, α-glucosidase, acetylcholinesterase, butyrylcholinesterase, and tyrosinase. mdpi.com In some cases, the inhibitory potential of these natural extracts is comparable to that of standard synthetic inhibitors. mdpi.com The specific peptides and phenolic compounds released during hydrolysis are responsible for these effects, highlighting how enzymatic processing can unlock the therapeutic potential of these agro-industrial by-products. mdpi.com

Table 2: Enzyme Inhibitory Activity of Compounds from Sunflower Waste Material

Compound/ExtractTarget EnzymeInhibitory Activity (IC₅₀ mg/mL)Positive Control (IC₅₀ mg/mL)
Ethanol Extractα-Glucosidase48.79Acarbose (4.17)
Ethyl Acetate Fractionα-Amylase2.50Acarbose (0.43)
α-Glucosidase1.87Acarbose (4.17)
Acetylcholinesterase0.20Galantamine (0.003)
Butyrylcholinesterase0.12Galantamine (0.006)
Tyrosinase0.44Kojic acid (0.34)
Isolated Compound (KA)Tyrosinase0.26Kojic acid (0.34)
Isolated Compound (DMC)α-Amylase0.92Acarbose (0.43)
Tyrosinase0.61Kojic acid (0.34)

Source: Data adapted from a study on the bioactivity of sunflower crop residue. mdpi.com

Preclinical Research Methodologies and Models

In Vitro Cellular and Subcellular Investigations

In vitro studies provide controlled environments to assess the direct impact of Efavit or its constituent components on specific cell types and biochemical pathways.

Monolayer Cell Culture Systems for Mechanistic Elucidation

Monolayer cell cultures serve as foundational models in preclinical research to investigate cellular responses. While specific detailed studies on this compound in standard monolayer cultures are not extensively elaborated in the provided literature, research on components frequently associated with formulations like this compound, such as omega-3 fatty acids, has been conducted. For instance, studies using immortalized human meibomian gland epithelial cells have demonstrated that the application of omega-3 fatty acids can lead to the upregulation of lipid production nih.gov. This suggests a potential direct cellular mechanism by which components in this compound-like formulations might influence lipid synthesis in relevant tissues. Furthermore, the tolerability of certain formulations by human corneal epithelial cells in culture has been evaluated in studies relevant to ocular surface health laboratoriosthea.comtfosdewsreport.org.

Advanced Three-Dimensional (3D) Cell Models and Organoids

Advanced in vitro systems, including 3D cell models and organoids, offer a more physiologically relevant representation of tissue structure and function compared to traditional monolayer cultures. Although direct preclinical studies specifically utilizing this compound in 3D cell models or organoids are not prominently featured in the search results, research in related fields, such as the study of salivary gland function and regeneration, employs 3D salivary organoids derived from mesenchymal stem cells researchgate.net. The increasing use of such complex in vitro models indicates their potential applicability in future preclinical investigations of formulations like this compound to better understand their effects on tissue-level organization and function.

Enzyme Kinetics and Inhibition Studies

Enzyme kinetics and inhibition studies are employed to characterize the interaction between a substance and enzymes, revealing its potential to modulate enzymatic activity. Research on components often found in formulations similar to or co-administered with this compound, such as plant extracts and fatty acids, has investigated their effects on key enzymes involved in inflammatory pathways. For example, components of evening primrose oil have demonstrated anti-inflammatory activities through the inhibition of lipoxygenase (LOX) nih.govresearchgate.net. Studies have also examined the inhibitory effects of polyphenols from seedcake extracts on enzymes like collagenase and elastase oup.com. These findings suggest that components within this compound could potentially influence enzymatic processes related to inflammation and tissue integrity.

Gene and Protein Expression Profiling (e.g., RT-qPCR, Western Blot, Immunofluorescence)

Techniques for profiling gene and protein expression, such as RT-qPCR, Western Blot, and immunofluorescence, provide insights into the molecular pathways affected by a test substance. While specific gene and protein expression data directly attributed to this compound is not extensively detailed in the provided snippets, research on related compounds and in relevant biological contexts illustrates the application of these methods. For instance, studies on omega-3 fatty acids have shown the upregulation of lipid production in meibomian gland epithelial cells nih.gov. Investigations into inflammatory conditions often involve measuring the expression levels of inflammatory cytokines tfosdewsreport.orgclinexprheumatol.org. A study using a dry eye mouse model, for example, reported a decrease in inflammatory cytokines following treatment with osmoprotectants tfosdewsreport.org. Analysis of cytokine and chemokine levels in biological fluids like tears and saliva has also been conducted in studies related to conditions for which this compound has been explored clinically clinexprheumatol.org.

Analytical Characterization and Quantification in Research Contexts

Chromatographic Techniques for Compound Separation and Identification

Chromatography is a fundamental tool for separating the individual components of a mixture. In the analysis of Efavit-sourced products, various chromatographic methods have been utilized.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized ComponentsGas chromatography, often coupled with mass spectrometry, is a powerful technique for analyzing volatile and semi-volatile compounds. In a study focused on the chemical analysis of historic art and painting conservation materials, coconut oil produced by this compound was among the substances analyzed using GC-MS.researchgate.netscribd.comThis method allows for the separation of fatty acids and other volatile components, which are then identified based on their mass-to-charge ratio and fragmentation patterns. This is crucial for understanding the exact composition of organic materials used in art conservation.researchgate.net

Another study investigating fatty acid profiles in the context of in vitro rumen fermentation also utilized gas chromatography to quantify fatty acid methyl esters (FAMEs). cabidigitallibrary.org Although the specific oils were from other suppliers, the methodology is directly applicable to the analysis of oils like those from this compound.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile ConstituentsHigh-Performance Liquid Chromatography is indispensable for the separation and analysis of non-volatile compounds. Research on the biological properties of seedcake by-products from oil pressing, including materials obtained from this compound, employed HPLC with a diode-array detector (HPLC-DAD).oup.comThis technique was used to identify and quantify phenolic compounds such as (+)-catechin, quercetin, gallic acid, and ferulic acid in the seedcake extracts.oup.comThe separation was performed on a C18 column with a gradient mobile phase consisting of acetic acid in water and a mixture of acetonitrile, methanol, and water.oup.com

Interactive Data Table: Phenolic Compounds in Oenothera biennis Seedcake Extract from this compound (as identified by HPLC-DAD) oup.com

Compound IdentifiedPresent in Extract
(+)-CatechinYes
QuercetinYes
Gallic AcidYes
Ferulic AcidYes

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods provide information about the molecular structure and functional groups present in a sample.

Fourier Transform Infrared (FTIR) SpectroscopyFourier Transform Infrared (FTIR) spectroscopy is a rapid and non-invasive method used to identify functional groups within a sample. Research has utilized attenuated total reflectance (ATR)-FTIR to analyze the molecular changes in bread supplemented with poppy seed flour sourced from this compound.mdpi.comThe FTIR spectra revealed changes in the regions associated with protein and carbohydrate structures, particularly in the amide II grouping (~1539 cm⁻¹) and bands characteristic of α-1,4-glycoside and α-1,6-glycoside bonds in starch.mdpi.comIn another study, FTIR was used alongside GC-MS to analyze art conservation materials, including coconut oil from this compound, with a measuring range of 4000–400 cm⁻¹.researchgate.net

Interactive Data Table: Key FTIR Spectral Regions in Analysis of this compound Poppy Seed Flour-Supplemented Bread mdpi.com

Wavenumber (cm⁻¹)Associated Molecular Vibration
~1539Amide II (N-H deformation, C-N stretching, C=O stretching)
1453 & 1407Characteristic of proteins
800-1100Conformation of starch polymer (α-1,4 and α-1,6-glycoside bonds)

Based on the initial research, it has been determined that "this compound" is not a singular chemical compound. Instead, it is the brand name for a variety of multi-ingredient nutritional supplements. The composition of these supplements varies significantly between different products under the "this compound" brand.

For instance, products marketed as "this compound" contain a wide range of components, including but not limited to:

Vitamins (e.g., Benfotiamine, Niacinamide, Vitamin A, Vitamin B1, Vitamin B2, Vitamin B6, Vitamin D3) medplusmart.commedplusmart.commedplusmart.comindiamart.com

Minerals (e.g., Elemental copper, Potassium, Tin, Vanadium, Zinc gluconate, Chromium) medplusmart.commedplusmart.comindiamart.com

Fatty acids (e.g., Omega-3 fatty acid) medplusmart.com

Herbal extracts (e.g., Gingko biloba, Ginseng, Grape seed extract, Green tea powder) medplusmart.com

Other organic compounds (e.g., Choline, Lutein, Piperine, Myo-inositol) medplusmart.comindiamart.com

One chemical database entry lists a substance named "this compound" with the CAS number 87495-27-0 and the molecular formula C20H22N2O14SZn. echemi.com However, this entry describes "this compound" as a mixture of L-ascorbic acid, 3-pyridinecarboxylic acid, 5-hydroxy-6-methyl-3,4-pyridinedimethanol, and zinc sulfate. echemi.com This further confirms that "this compound" is not a single chemical entity but rather a name associated with various chemical mixtures.

The provided article outline is structured for the analytical characterization and quantification of a single chemical compound. It includes specific analytical techniques such as UV-Vis Spectroscopy, electrochemical methods, and metabolite profiling, which are applied to individual substances, not complex and variable mixtures like the "this compound" supplements.

Therefore, it is not scientifically feasible to generate an article focusing solely on the chemical compound "this compound" as requested, because no such single compound exists. Attempting to apply the specified analytical outline to a brand of supplements with diverse formulations would be inaccurate and misleading.

To proceed, it would be necessary to select a specific, single chemical compound from the list of ingredients found in "this compound" products and focus the article on that substance. Without this clarification, the request as it stands cannot be fulfilled in a scientifically rigorous manner.

Historical Trajectory and Foundational Research of Constituent Compounds

Early Discoveries of Essential Fatty Acid Roles in Biological Systems

The concept of certain fatty acids being indispensable dietary components emerged relatively late in the history of nutritional science. Fats were initially recognized primarily as sources of energy and carriers for fat-soluble vitamins. wikipedia.org

A pivotal moment in the understanding of fatty acids occurred in 1929 when George and Mildred Burr conducted studies on rats fed fat-free diets. Their work demonstrated that the lack of dietary fatty acids led to a deficiency disease, challenging the prevailing view that all necessary fatty acids could be synthesized by the body from carbohydrates. wikipedia.orgciteab.com They concluded that fatty acids were essential nutrients. wikipedia.orgciteab.com Specifically, they identified linoleic acid as essential, showing that its inclusion in the diet prevented the observed deficiency symptoms in rats. wikipedia.orgciteab.comfishersci.pt

Following their initial findings, the Burrs surmised that other unsaturated fatty acids might also be essential. wikipedia.org They subsequently demonstrated that alpha-linolenic acid, an omega-3 fatty acid analogous to linoleic acid, was also essential, as it was not synthesized in rats and was effective in stimulating weight gain in deficient animals. wikipedia.org Initially, these essential fatty acids were even designated as "vitamin F" in 1923, although later research in 1929 led to their reclassification as fats rather than vitamins. metabolomicsworkbench.org Research in the early 1950s, particularly by a group at Oxford including David Horrobin, explored the potential medicinal properties of Gamma-Linolenic Acid (GLA), an omega-6 fatty acid derived from sources like evening primrose oil, linking it to human health and nutrition. rmreagents.com

The early understanding of essential fatty acid metabolism was foundational to recognizing their biological significance. The observation that linoleic acid and alpha-linolenic acid were not synthesized endogenously in animals like the rat was a key step. wikipedia.org Subsequent research focused on the metabolic transformations of these essential fatty acids into other biologically active compounds. While the provided search results highlight the initial identification and essentiality, the detailed elucidation of the complex metabolic pathways, including elongation and desaturation steps leading to the formation of longer-chain polyunsaturated fatty acids and eicosanoids, evolved over many decades with the advancement of biochemical techniques.

Historical Advancements in Vitamin Research and Their Co-factor Functions

The recognition of vitamins as distinct, essential micronutrients was another transformative period in nutritional biochemistry. This era, primarily spanning the early to mid-20th century, involved identifying specific diseases caused by dietary deficiencies and isolating the factors responsible for preventing them. mdpi.comdeakin.edu.au

The history of ascorbic acid, commonly known as vitamin C, is closely linked to the understanding and prevention of scurvy, a debilitating disease that historically affected sailors on long voyages. fishersci.sefishersci.camims.com While the antiscorbutic properties of certain foods like citrus fruits were observed centuries earlier, the isolation and identification of the responsible factor occurred in the late 1920s and early 1930s. fishersci.sefishersci.camims.comguidetopharmacology.org

Hungarian scientist Albert Szent-Györgyi played a leading role, isolating a substance he initially called "hexuronic acid" from plant juices and animal adrenal glands in 1928. fishersci.semims.comthegoodscentscompany.com He suspected this compound was the anti-scorbutic factor. fishersci.se In 1932, Szent-Györgyi and Joseph Svirbely, along with Charles G. King independently, confirmed that hexuronic acid was indeed vitamin C. fishersci.semims.comguidetopharmacology.org The chemical structure of vitamin C was determined by Walter N. Haworth in 1933, and he, along with Szent-Györgyi, proposed the name "ascorbic acid" to reflect its anti-scorbutic properties. fishersci.semims.comguidetopharmacology.org Haworth's team also achieved the first synthesis of ascorbic acid in 1934. mims.comguidetopharmacology.org Szent-Györgyi and Haworth were awarded Nobel Prizes in 1937 for their work on vitamin C. fishersci.semims.com Early research characterized its role as a reducing agent and its importance in various biochemical processes, including collagen synthesis.

The discovery of niacin (vitamin B3) is significantly tied to the investigation of pellagra, a widespread deficiency disease in the early 20th century. guidetopharmacology.orgnih.govciteab.commpg.de American epidemiologist Joseph Goldberger's work was instrumental in showing that pellagra was not infectious but a nutritional deficiency. guidetopharmacology.orgciteab.commpg.de He identified a "pellagra-preventing factor" in certain foods. nih.govciteab.com In 1937, Conrad Elvehjem and colleagues isolated this factor from liver extracts and identified it as nicotinic acid, subsequently named niacin. guidetopharmacology.orgnih.govciteab.com They demonstrated that it cured black tongue in dogs, an animal model for pellagra. guidetopharmacology.orgnih.govciteab.com Niacin was recognized for its crucial role in cellular energy metabolism as a precursor to the coenzymes NAD and NADP.

Pyridoxine (B80251), or vitamin B6, was discovered in the 1930s during nutritional studies on rats that developed a characteristic skin disease. Paul György identified a substance that cured this condition and named it vitamin B6 in 1934. Samuel Lepkovsky isolated pyridoxine in 1938, and its chemical structure, showing homology to pyridine, was determined in 1939. Further research in the 1940s by Esmond Snell and others characterized the different forms of vitamin B6, including pyridoxal (B1214274) and pyridoxamine, and established that their biological activity is due to their conversion to the coenzymatically active form, pyridoxal 5'-phosphate (PLP). PLP was found to be a critical cofactor for a vast number of enzymes, particularly those involved in amino acid metabolism, including transamination, deamination, and decarboxylation reactions.

Development of Analytical Methodologies for Biochemical and Molecular Studies

The progress in understanding the chemical nature and biological roles of compounds like essential fatty acids and vitamins was intimately linked to the development and refinement of analytical techniques capable of separating, identifying, and quantifying these molecules in complex biological matrices.

Chromatography, a technique for separating mixtures, has a history dating back to the mid-19th century. Mikhail Tsvet is credited with developing the first column chromatography in the early 1900s, initially for separating plant pigments. The technique saw significant advancements in the 1930s and 1940s, including the work on partition chromatography by Martin and Synge, which greatly expanded its applicability, particularly in biochemistry. The development of various forms like paper chromatography, gas chromatography (GC), and later high-performance liquid chromatography (HPLC) provided increasingly powerful tools for analyzing a wide range of organic molecules, including fatty acids and vitamins.

Electrophoresis, which separates charged particles based on their movement in an electric field, also has roots in the early 19th century. However, its widespread adoption as a fundamental technique in biochemistry for separating biomolecules like proteins and nucleic acids gained momentum in the mid-20th century with the development of zone electrophoresis and gel electrophoresis in the 1940s and 1950s. Arne Tiselius was a pioneer in developing electrophoresis for the analysis of colloidal mixtures, receiving a Nobel Prize for his work. These methods became essential for studying the composition and properties of biological samples.

Mass spectrometry (MS), a technique used to measure the mass-to-charge ratio of ions, originated from early 20th-century physics experiments studying positive rays and isotopes by scientists like J.J. Thomson. Its application to the analysis of complex organic molecules developed over time. The coupling of MS with chromatographic techniques, such as GC-MS in the 1950s and LC-MS in the 1980s, revolutionized the ability to identify and quantify compounds in complex mixtures with high sensitivity and specificity, becoming indispensable in biochemical and molecular studies, including the analysis of lipids and vitamins.

The continuous evolution of these and other analytical techniques has been fundamental to advancing the understanding of the chemical composition, structure, metabolism, and function of the constituent compounds found in formulations like Efavit, enabling detailed biochemical and molecular investigations.

Conceptual Shifts in Understanding Nutrient-Cellular Interactions

This compound, a dietary supplement, typically combines L-ascorbic acid (Vitamin C), zinc sulfate, 5-hydroxy-6-methyl-3,4-pyridinedimethanol (a form of Vitamin B6), and 3-pyridinecarboxylic acid (Niacin or Vitamin B3) fishersci.fiwikipedia.org. Research into the cellular effects of these constituents, both individually and in combination, exemplifies the deepening understanding of nutrient-cellular interactions.

Studies have demonstrated that components of this compound, particularly L-ascorbic acid and zinc sulfate, contribute to immune function by influencing cellular and humoral immune responses fishersci.fiwikipedia.org. Zinc sulfate, for instance, has been shown to stimulate antigen-presenting cells (APCs), T cells, and B cells, thereby inducing potent immune responses. It also plays a role in regulating the expression of key cellular components involved in immunity, including pathogen recognition receptors (PRRs), transcription factors, co-stimulatory molecules, and cytokines in peripheral blood mononuclear cells fishersci.fi. L-ascorbic acid is recognized for its essential role in the immune system, with deficiency leading to impaired function. It has been observed to enhance the production of interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), cytokines crucial for immune cell activation fishersci.fi.

The synergistic effects of these nutrients within formulations like this compound are a key area of investigation, reflecting a conceptual shift towards understanding the combined impact of multiple nutrients at the cellular level fishersci.fi. Beyond immune modulation, nutrients like Niacin (3-pyridinecarboxylic acid) are known to be crucial for various metabolic processes within cells wikipedia.org. The inclusion of 5-hydroxy-6-methyl-3,4-pyridinedimethanol (Vitamin B6) further underscores the focus on essential micronutrients that act as cofactors in numerous enzymatic reactions vital for cellular metabolism and function.

The detailed examination of how these nutrients influence cellular behavior aligns with the emerging concepts of nutri-kinetics and nutri-dynamics, which seek to provide a more precise understanding of how nutrients are absorbed, distributed, metabolized, and excreted, and their subsequent effects on cellular targets nih.gov. Furthermore, the recognition that nutrients can influence gene expression, a core principle of nutrigenomics, represents a significant conceptual leap ontosight.ai. This involves understanding how dietary components can directly or indirectly alter the molecular expression of genetic information, impacting cellular function and phenotype ontosight.ai. Interactions can occur directly, with nutrients acting as transcription factors, epigenetically, by altering DNA structure, or through interactions with genetic variations that influence nutrient metabolism and response ontosight.ai.

The research findings on this compound's components illustrate these conceptual shifts by providing evidence of nutrient interactions with specific cellular pathways and genetic machinery involved in immune responses and metabolic regulation. This move from a general understanding of nutrient requirements to a detailed molecular and cellular perspective is transforming the field of nutritional science.

Table: Observed Cellular Interactions of this compound Components

ComponentKey Cellular Interactions DescribedRelevant Cellular Processes
L-ascorbic acid (Vitamin C)Enhances production of IFN-γ and IL-2 fishersci.fi. Acts as an antioxidant protecting cells wikipedia.org.Immune cell activation, Protection against oxidative damage
Zinc sulfateStimulates APCs, T cells, and B cells fishersci.fi. Regulates expression of PRRs, transcription factors, co-stimulatory molecules, and cytokines in PBMCs fishersci.fi.Cellular and humoral immune responses, Immune signaling pathways
3-pyridinecarboxylic acid (Niacin)Contributes to metabolic processes wikipedia.org.Cellular metabolism
5-hydroxy-6-methyl-3,4-pyridinedimethanol (Vitamin B6)Involved in numerous enzymatic reactions (general knowledge, implied by its role as Vitamin B6).Cellular metabolism, various enzymatic functions

Note: This table summarizes cellular interactions described in the provided text snippets and is intended for illustrative purposes of the types of interactions studied.

Future Directions and Emerging Research Avenues

Elucidating Novel Molecular Targets and Signaling Pathways of Constituent Interactions

Future research will delve into the intricate molecular mechanisms that are affected by the interactions of vitamins, minerals, and fatty acids. A key area of investigation is the nutrient-sensing signaling pathways that regulate cellular metabolism and growth.

Key signaling pathways that are emerging as crucial in mediating the effects of nutrient interactions include:

mTOR (mammalian target of rapamycin) pathway: This pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from nutrients like amino acids and growth factors. The interaction of various vitamins and minerals can modulate mTOR signaling, thereby influencing cellular processes.

AMPK (AMP-activated protein kinase) pathway: Acting as a cellular energy sensor, the AMPK pathway is activated in response to low energy levels. The interplay between different nutrients can influence AMPK activity, which in turn affects energy homeostasis.

PPAR (peroxisome proliferator-activated receptor) signaling: Fatty acids and their derivatives are known to be potent activators of PPARs, which are crucial in the regulation of lipid metabolism. Vitamins, such as Vitamin A, can also influence PPAR signaling, highlighting a point of interaction between fatty acids and vitamins.

Research is also focusing on how these interactions can lead to the discovery of novel molecular targets. For instance, certain combinations of nutrients may activate or inhibit specific transcription factors or enzymes that are not significantly affected by the individual components alone. The synergistic effects of vitamins and minerals on gene expression are a promising area for identifying new therapeutic targets for various conditions.

A summary of key signaling pathways and their sensitivity to nutrient interactions is presented in the table below.

Signaling PathwayKey FunctionsInteracting Nutrient ClassesPotential Research Focus
mTOR Cell growth, proliferation, protein synthesisAmino acids, Glucose, VitaminsElucidating how vitamin and mineral co-supplementation modulates mTOR's response to macronutrients.
AMPK Cellular energy homeostasis, glucose uptake, fatty acid oxidationGlucose, Fatty acids, PolyphenolsInvestigating the synergistic activation of AMPK by combinations of bioactive compounds and the impact on metabolic disorders.
PPARs Lipid metabolism, inflammation, cell differentiationFatty acids, Vitamin A, Vitamin DDiscovering novel synthetic ligands based on nutrient combinations that can selectively modulate PPAR activity for therapeutic purposes.
NF-κB Inflammation, immune responseOmega-3 fatty acids, Antioxidant vitamins (C, E), ZincUnderstanding how nutrient mixtures can synergistically suppress chronic inflammation by targeting the NF-κB pathway.

Development and Application of Advanced In Vitro and In Vivo Models for Complex Biological Systems

To better understand the complex interactions of multiple nutrients, researchers are developing and utilizing more sophisticated preclinical models that can more accurately mimic human physiology.

Advanced In Vitro Models:

Organ-on-a-chip (OOC) technology: These microfluidic devices contain living human cells in a 3D arrangement that simulates the structure and function of human organs. mdpi.comnews-medical.net OOC models of the gut, liver, and other organs are being used to study the absorption, metabolism, and interaction of multiple nutrients in a controlled environment. bris.ac.uk For example, a "gut-on-a-chip" can be used to investigate how the presence of certain minerals affects the absorption of different vitamins.

3D Cell Cultures and Organoids: Moving beyond traditional 2D cell cultures, 3D models such as spheroids and organoids provide a more physiologically relevant environment to study cellular responses to nutrient combinations. nih.gov These models can better replicate the cell-cell and cell-matrix interactions that occur in vivo. frontiersin.org

Advanced In Vivo Models:

Genetically Modified Animal Models: The use of transgenic mice and rats allows for the investigation of how specific genetic backgrounds influence the response to multi-nutrient supplementation. nih.gov These models are invaluable for studying gene-nutrient interactions.

Pig Models: Due to their physiological and anatomical similarities to humans, particularly in terms of their gastrointestinal tract, pigs are considered an excellent model for nutrition research. researchgate.net They are increasingly being used to study the bioavailability and metabolic effects of complex nutrient mixtures. researchgate.netnih.gov

The table below summarizes some of the advanced models and their applications in nutrient interaction research.

Model TypeSpecific ExampleApplication in Nutrient Interaction Research
In Vitro Gut-on-a-ChipStudying the competitive absorption and transport of various vitamins and minerals across the intestinal barrier.
Liver OrganoidsAssessing the synergistic or antagonistic effects of nutrient combinations on hepatic metabolism and potential toxicity.
In Vivo Spontaneously Hypertensive Rat (SHR)Evaluating the combined effect of multivitamin-multimineral supplements on cardiovascular health markers. mdpi.com
Pig ModelsDetermining the relative bioavailability of different forms of vitamins and minerals when administered in a complex mixture. nih.gov

Innovative Analytical Techniques for High-Throughput Screening and Metabolomics in Research Settings

The complexity of multi-component supplements requires advanced analytical techniques to identify and quantify the numerous compounds and their metabolites, as well as to screen for their biological activities.

High-Throughput Screening (HTS): HTS platforms are being adapted to screen libraries of nutrient combinations for synergistic or antagonistic effects on various cellular targets. nih.gov This can rapidly identify promising combinations for further investigation.

Metabolomics: This powerful 'omics' technology allows for the comprehensive analysis of small molecules (metabolites) in a biological system. frontiersin.org Untargeted metabolomics can provide a snapshot of the metabolic state of an organism in response to a multi-nutrient supplement, revealing unexpected biochemical pathways that are affected by the interactions of the constituents. nih.govmdpi.com Recent studies have utilized metabolomics to observe the biochemical benefits of multivitamin and multimineral supplementation in healthy individuals. nih.govmdpi.com

Advanced Mass Spectrometry and NMR: Techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for identifying and quantifying the components of dietary supplements and their metabolites in biological samples. cabidigitallibrary.org

The following table highlights some innovative analytical techniques and their applications.

TechniqueDescriptionApplication in Nutrient Interaction Research
High-Throughput Screening (HTS) Automated screening of large numbers of compounds for biological activity.Rapidly identifying synergistic or antagonistic effects of different nutrient ratios on cellular models of disease.
Metabolomics Comprehensive analysis of metabolites in a biological sample.Identifying novel biomarkers of nutrient synergy and understanding the systemic metabolic response to multi-component supplements. nih.govmdpi.com
LC-MS/MS A highly sensitive technique for separating and identifying molecules.Quantifying the absorption and metabolism of individual vitamins and minerals from a complex mixture in preclinical studies.

Interdisciplinary Approaches Combining Omics Technologies with Mechanistic Studies

A holistic understanding of the effects of multi-nutrient supplements requires the integration of multiple 'omics' technologies with traditional mechanistic studies. This "systems biology" approach can provide a more complete picture of how nutrient interactions influence health.

Nutrigenomics: This field studies the interaction between nutrients and genes. By combining genomic and transcriptomic data with nutritional interventions, researchers can identify how combinations of nutrients affect gene expression and how an individual's genetic makeup can influence their response to supplementation.

Proteomics: The large-scale study of proteins, can reveal how nutrient interactions affect the levels and activity of key enzymes and signaling proteins.

Integrated Multi-Omics: The future of nutrition research lies in the integration of genomics, transcriptomics, proteomics, and metabolomics data. This approach can help to build comprehensive models of how nutrient synergies impact cellular networks and physiological processes.

The table below illustrates how different 'omics' technologies can be integrated.

'Omics' TechnologyFocus of StudyIntegrated Research Question
Genomics/Nutrigenetics Genetic variations (SNPs)How do genetic differences in nutrient transporters or metabolic enzymes affect an individual's response to a multi-component supplement?
Transcriptomics Gene expression (mRNA)What are the synergistic effects of a vitamin-mineral combination on the expression of genes involved in inflammatory pathways?
Proteomics Protein abundance and modificationsHow does the interaction between omega-3 fatty acids and antioxidants alter the proteome of endothelial cells?
Metabolomics Metabolite profilesWhat is the metabolic signature of a positive response to a multi-nutrient intervention in a preclinical model of metabolic syndrome?

Investigation of Environmental and Genetic Modulators on Constituent Activities in Preclinical Research

The efficacy of multi-nutrient supplements is not solely dependent on their composition but is also influenced by a range of external and internal factors. Future preclinical research will increasingly focus on how environmental exposures and genetic variations modulate the activities of the constituent components.

Genetic Modulators: As highlighted by the field of nutrigenomics, an individual's genetic makeup can significantly impact their response to nutrients. Preclinical animal models with specific genetic variations are being used to understand how these differences can alter the synergistic effects of nutrient combinations. For instance, a polymorphism in a gene coding for a metabolic enzyme could influence how a combination of B vitamins affects homocysteine levels.

The table below provides examples of these modulators and their potential impact.

ModulatorSpecific ExamplePotential Impact on Nutrient InteractionsResearch Focus
Environmental Exposure to heavy metals (e.g., lead, cadmium)Increased requirement for antioxidant vitamins and minerals (e.g., Vitamin C, Zinc, Selenium) to counteract oxidative stress. Interference with mineral absorption.Investigating the protective effects of specific nutrient combinations against heavy metal toxicity in animal models.
Persistent Organic Pollutants (POPs)Alteration of lipid metabolism, potentially modifying the efficacy of omega-3 fatty acid supplementation.Studying how POPs affect the signaling pathways regulated by fatty acids and fat-soluble vitamins.
Genetic Polymorphisms in MTHFR geneAltered response to the synergistic effects of folate, vitamin B6, and vitamin B12 on homocysteine metabolism.Developing personalized supplementation strategies based on genetic profiles in preclinical models.
Variations in Vitamin D Receptor (VDR) geneModified cellular response to the combined effects of Vitamin D and calcium on bone metabolism and immune function.Elucidating how VDR variants influence the synergistic signaling of Vitamin D and other nutrients.

Q & A

Basic Research Questions

Q. How can researchers systematically identify gaps in existing literature on Efavit?

  • Methodological Answer : Conduct a systematic review using databases like PubMed and Web of Science. Apply inclusion/exclusion criteria to filter studies by relevance (e.g., biochemical properties, pharmacological mechanisms). Use tools like Research Rabbit to map citation networks and identify understudied areas . For thematic analysis, categorize findings into mechanistic studies, in vitro/in vivo models, and clinical trial designs to highlight unresolved questions .

Q. What standard methodologies are recommended for assessing this compound’s biochemical stability?

  • Methodological Answer : Employ accelerated stability testing under controlled conditions (e.g., varying pH, temperature) per ICH guidelines. Use HPLC or mass spectrometry for quantitative analysis of degradation products. Reference protocols from peer-reviewed studies on analogous compounds to ensure reproducibility .

Q. How should a literature review on this compound’s mechanisms of action be structured to ensure academic rigor?

  • Methodological Answer : Organize the review by molecular targets (e.g., enzyme inhibition), pathway modulation (e.g., oxidative stress), and dose-dependent effects. Critically evaluate experimental designs in cited studies, noting limitations such as small sample sizes or lack of controls. Use tables to compare findings across models (e.g., IC50 values in cell lines vs. animal models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.